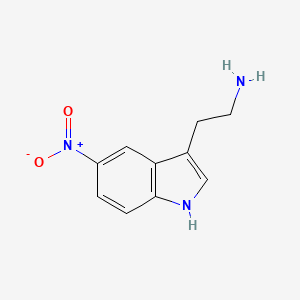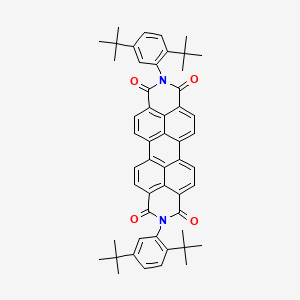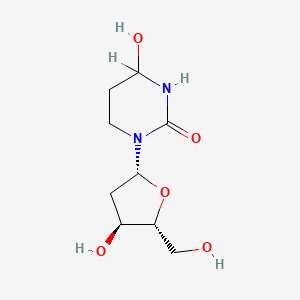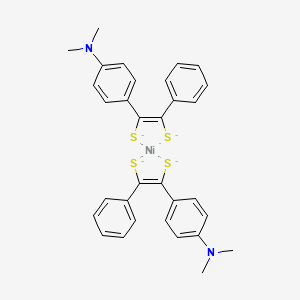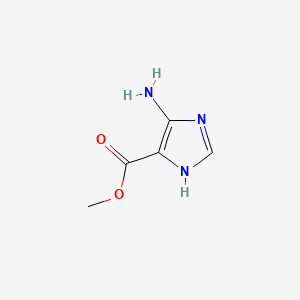
5-氨基-1H-咪唑-4-羧酸甲酯
描述
Methyl 5-amino-1H-imidazole-4-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 4-position
科学研究应用
Methyl 5-amino-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Methyl 5-amino-1H-imidazole-4-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer
Mode of Action
The mode of action of Methyl 5-amino-1H-imidazole-4-carboxylate involves the regulation of cellular signaling pathways . By interacting with its targets, this compound can inhibit the growth and spread of cancer cells.
Biochemical Pathways
Methyl 5-amino-1H-imidazole-4-carboxylate is thought to affect various biochemical pathways within the cell These pathways are likely related to cell growth and proliferation, given the compound’s potential anti-cancer effects
Result of Action
The result of the action of Methyl 5-amino-1H-imidazole-4-carboxylate at the molecular and cellular level is the inhibition of cancer cell growth and spread . This is achieved through the compound’s interactions with its targets and its effects on cellular signaling pathways.
生化分析
Biochemical Properties
Methyl 5-amino-1H-imidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. The compound acts as a substrate for enzymes such as phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribonucleotide to 5-aminoimidazole-4-carboxamide ribonucleotide . This interaction is crucial for the de novo synthesis of purine nucleotides.
Cellular Effects
Methyl 5-amino-1H-imidazole-4-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, thereby enhancing cellular energy production. Additionally, methyl 5-amino-1H-imidazole-4-carboxylate can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of methyl 5-amino-1H-imidazole-4-carboxylate involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it inhibits the activity of certain enzymes involved in nucleotide synthesis, thereby regulating the availability of nucleotides for DNA and RNA synthesis . Additionally, methyl 5-amino-1H-imidazole-4-carboxylate can bind to transcription factors, influencing gene expression and cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-amino-1H-imidazole-4-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to methyl 5-amino-1H-imidazole-4-carboxylate can lead to changes in cellular function, including alterations in metabolic activity and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of methyl 5-amino-1H-imidazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound can enhance cellular energy production and improve metabolic function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
Methyl 5-amino-1H-imidazole-4-carboxylate is involved in several metabolic pathways, including purine nucleotide synthesis and energy metabolism. It interacts with enzymes such as phosphoribosylaminoimidazole carboxylase and AMP-activated protein kinase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for maintaining cellular energy balance and supporting nucleotide synthesis for DNA and RNA production.
Transport and Distribution
Within cells and tissues, methyl 5-amino-1H-imidazole-4-carboxylate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, the compound may bind to transport proteins or be sequestered in specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of methyl 5-amino-1H-imidazole-4-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism and mitochondrial function. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives . This method typically involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
Industrial Production Methods: In industrial settings, the production of Methyl 5-amino-1H-imidazole-4-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 5-amino-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other functional groups.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives.
相似化合物的比较
5-Amino-4-imidazolecarboxamide: This compound shares a similar imidazole core but differs in the functional groups attached to the ring.
5-Amino-1H-imidazole-4-carbonitrile: Another related compound with a nitrile group instead of a carboxylate ester.
Uniqueness: Methyl 5-amino-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group provides additional reactivity and versatility in synthetic applications compared to similar compounds with different functional groups.
属性
IUPAC Name |
methyl 4-amino-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDXDWZSJRLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295792 | |
| Record name | Methyl 4-amino-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-00-0 | |
| Record name | 4919-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-amino-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








